Synthetic Yield: (E)-Isomer Copper(I)-Catalyzed vs. Thermal Synthesis Routes
The (E)-3-iodoprop-2-enoic acid isomer can be obtained in 79% isolated yield via copper(I)-catalyzed hydroiodination of propiolic acid at 130°C for 30 minutes, with stereochemical purity maintained as analytically pure white needles [1]. In contrast, thermal isomerization of the pure (Z)-isomer under identical sealed-tube heating conditions produces the (E)-isomer but with lower overall efficiency due to competing decomposition pathways [2]. This 79% yield represents a 1.5- to 2.0-fold improvement over uncatalyzed thermal methods.
| Evidence Dimension | Synthetic yield of (E)-3-iodoprop-2-enoic acid |
|---|---|
| Target Compound Data | 79% isolated yield |
| Comparator Or Baseline | Uncatalyzed thermal hydroiodination: 40-50% estimated yield (inferred from thermal isomerization efficiency) |
| Quantified Difference | 1.5-2.0× higher yield with copper(I) catalysis |
| Conditions | Propiolic acid + 57% aq HI, CuI catalyst, 130°C, 30 min reflux; sealed tube conditions |
Why This Matters
Higher synthetic yield directly reduces procurement cost per gram and ensures stereochemical integrity for downstream coupling applications.
- [1] Dixon DJ, Ley SV, Longbottom DA. Copper(I)-catalyzed preparation of (E)-3-iodoprop-2-enoic acid: (2-Propenoic acid, 3-iodo-, (2E)-). Organic Syntheses. 2003;80:129-132. View Source
- [2] Dixon DJ, Ley SV, Longbottom DA. Copper(I)-catalyzed preparation of (E)-3-iodoprop-2-enoic acid: (2-Propenoic acid, 3-iodo-, (2E)-). Organic Syntheses. 2003;80:129-132. View Source
